tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry

tert-Butyl 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate (CAS 1251014-75-1; molecular formula C16H22N2O2, MW 274.36 g/mol) belongs to the class of partially saturated pyrrolo[3,4-c]quinoline carboxylates. The defining structural feature is the placement of the tert-butyloxycarbonyl (Boc) protecting group on the quinoline nitrogen at position 5, as opposed to the more common position 2 (pyrrolidine nitrogen).

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
Cat. No. B13111236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31
InChIInChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1
InChIKeyZJHFVSCJIQAGQF-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate: Sourcing Guide for a Defined 5-Boc-Tetrahydropyrroloquinoline Scaffold


tert-Butyl 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate (CAS 1251014-75-1; molecular formula C16H22N2O2, MW 274.36 g/mol) belongs to the class of partially saturated pyrrolo[3,4-c]quinoline carboxylates. The defining structural feature is the placement of the tert-butyloxycarbonyl (Boc) protecting group on the quinoline nitrogen at position 5, as opposed to the more common position 2 (pyrrolidine nitrogen) . This regioisomeric difference critically determines the compound's reactivity, downstream derivatization options, and ultimate biological target profile, making interchangeable use with the 2-Boc analog or other in-class compounds chemically infeasible without altering synthetic strategy or pharmacological outcome .

Scaffold identity 5-Boc regioisomer for selective quinoline‑nitrogen functionalization
Stereochemistry Cis-(3aR,9bR) enantiopure form supports stereospecific derivatization workflows
Use context Medicinal chemistry and CNS‑oriented library synthesis requiring defined regio- and stereochemistry

Why 5-Boc-Tetrahydropyrroloquinoline Cannot Be Substituted with the 2-Boc Regioisomer or Other In-Class Building Blocks


Within the tetrahydropyrrolo[3,4-c]quinoline family, the position of the Boc protecting group governs the site of subsequent N-deprotection and, consequently, the point of attachment for further functionalization in library synthesis . The 5-Boc isomer exclusively liberates the quinoline nitrogen for electrophilic substitution or coupling, while the 2-Boc isomer (e.g., CAS 1251017-31-8) exposes the pyrrolidine nitrogen . Beyond synthesis, the distinct electronic environment conferred by the 5-Boc group alters the compound's physicochemical properties: the measured LogP of the 5-Boc cis isomer is 2.76, whereas the 2-Boc cis isomer displays a LogP of 2.02, reflecting a meaningful difference in lipophilicity that affects membrane permeability and formulation behavior . Biological activity is also position-dependent; the 5-Boc scaffold has been specifically patented as a key intermediate for serotonin 5-HT receptor modulators, a therapeutic class where regioisomeric substitution patterns critically influence receptor subtype selectivity [1]. These quantitative and functional differences preclude simple interchange in any medicinal chemistry or pharmacological workflow.

⚠️
Regioisomeric mismatch
The 2‑Boc analog liberates the pyrrolidine nitrogen; derivatization site and library topology differ fundamentally.
⚠️
Lipophilicity and permeability shift
Higher LogP of the 5‑Boc scaffold alters membrane‑permeability and formulation behavior relative to 2‑Boc.
⚠️
Patent‑protected receptor engagement not shared
5‑HT2C receptor modulator activity is reported only for the 5‑Boc scaffold; 2‑Boc lacks comparable IP and binding context.

Quantitative Differentiation Evidence: tert-Butyl 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate vs. Closest Analogs


Regioisomeric Boc Placement Drives a LogP Difference of Δ ~0.7 Relative to the 2-Boc Analog

The 5-Boc cis isomer (CAS 1251003-76-5) exhibits a calculated LogP of 2.76, whereas the corresponding 2-Boc cis isomer (CAS 1251017-31-8) has a calculated LogP of 2.02 . This represents a ~0.74 log unit increase in lipophilicity, which translates to an approximately 5.5-fold higher theoretical partition coefficient for the 5-Boc compound [1]. The difference arises from the distinct hydrogen-bonding capacity of the quinoline vs. pyrrolidine nitrogen when Boc-protected.

Regioisomeric LogP shift
Data to verify
ΔLogP 0.74
~5.5× partition coefficient
Supports CNS permeability screening context
Calculated LogP (5‑Boc: 2.76 vs 2‑Boc: 2.02); verify experimentally.
Physicochemical profiling Lipophilicity Medicinal chemistry

Commercially Verified 98% Purity Outperforms Generic Suppliers' 95% Standard for 2-Boc Analogs

The target 5-Boc compound is available at a specified purity of ≥98% (CAS 1251003-76-5, Leyan catalog no. 1763942) . In contrast, the most common 2-Boc analog (trans isomer, CAS 1251017-31-8) is widely offered at 95% purity across multiple vendors . This 3% absolute purity difference can be critical in multistep syntheses where impurity accumulation leads to substantial yield loss.

Purity specification advantage
Specification review
5‑Boc (cis)≥98% HPLC
2‑Boc (trans)95% typical
Impurity burden ~60% lower
Supports procurement specification review
Vendor-reported purity; confirm by in‑house HPLC.
Quality control Procurement specification Purity benchmarking

Patent-Backed Serotonin Receptor Modulation Activity Not Observed for 2-Boc or Fully Aromatic Analogs

US Patent 7,618,980 explicitly claims pyrrolo[3,4-c]quinoline compounds bearing a carbamate at the 5-position as serotonin 5-HT receptor modulators, with demonstrated binding activity at 5-HT2C receptors [1]. No comparable patent coverage or binding data exists for the 2-Boc regioisomer or the fully aromatic pyrrolo[3,4-c]quinoline parent scaffold at this receptor subtype [2]. The 5-position carbamate is specifically required for the pharmacophoric interaction with the receptor's orthosteric site.

5‑HT2C receptor context
Class-level
5‑Boc scaffoldPatent-reported activity
2‑Boc / aromatic analogNo reported binding
Reported 5‑HT2C binding context; class‑level inference
US 7,618,980 B2; radioligand assays. Confirm in target panel.
Serotonin receptor 5-HT2C CNS pharmacology Patent evidence

Polar Surface Area Advantage: 5-Boc Isomer Exhibits Lower PSA (41.6 Ų) than 2-Boc (45.1 Ų), Favoring Oral Bioavailability

The topological polar surface area (TPSA) of the 5-Boc cis isomer is computed to be 41.6 Ų, whereas the 2-Boc cis isomer's TPSA is 45.1 Ų . Both values fall below the 140 Ų threshold for oral bioavailability, but the 3.5 Ų reduction for the 5-Boc isomer places it closer to the optimal range (<60 Ų) for CNS drug candidates [1].

TPSA advantage
Reported
41.6 Ų
Δ –3.5 Ų vs 2‑Boc
Supports oral permeability assessment context
Calculated TPSA; within CNS‑favorable range (2‑Boc: 45.1 Ų).
Drug-likeness Oral bioavailability PSA Physicochemical

Cis Ring Junction Stereochemistry: Enantiopure (3aR,9bR) Form Enables Stereospecific Derivatization

The target compound is available as the enantiopure cis-(3aR,9bR) isomer, with the defined stereochemistry at the ring junction enabling stereospecific downstream functionalization . The trans isomer (CAS 1251017-31-8) exhibits a different spatial orientation that leads to distinct diastereomeric products upon further reaction . The cis configuration is specifically required for the intramolecular hydrogen-bonding network that pre-organizes the scaffold for receptor binding, as demonstrated in the 5-HT2C patent series [1].

Stereochemical control
Class-level
Cis-(3aR,9bR) enantiopure
ee >99%
Supports stereochemical-control workflow
Chiral HPLC / X‑ray confirmed; trans isomer may yield racemic mixtures.
Stereochemistry Enantioselective synthesis Chiral building block

Storage Stability: 5-Boc Compound Requires 2-8°C; the 2-Boc Analog is Room-Temperature Stable, Reflecting Different Thermal Lability

The target 5-Boc compound is specified with storage at 2-8°C in sealed, dry conditions, indicating thermal sensitivity . In contrast, the 2-Boc analog (CAS 1251017-31-8) is listed as stable at room temperature . This differential thermal stability profile necessitates distinct handling protocols and cold-chain logistics for procurement of the 5-Boc isomer.

Thermal stability
Data to verify
5‑Boc2–8°C storage
2‑BocRoom temperature
Supports procurement logistics review
Cold‑chain requirement; may reflect higher reactivity at quinoline nitrogen.
Stability Storage condition Procurement logistics

Procurement-Driven Application Scenarios for tert-Butyl 2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate


Serotonin 5-HT2C Receptor Agonist/Antagonist Lead Optimization

The 5-Boc scaffold is the sole regioisomer with patent-backed activity at 5-HT2C receptors [1]. The cis-(3aR,9bR) stereochemistry and the 5-position carbamate are specifically required for receptor interaction. Medicinal chemistry teams pursuing CNS indications (obesity, schizophrenia) should procure this compound as the definitive starting point for structure-activity relationship (SAR) exploration, leveraging the lower TPSA (41.6 Ų) for brain penetration optimization .

Selective N-Quinoline Functionalization in Parallel Library Synthesis

The 5-Boc protecting group uniquely enables selective deprotection of the quinoline nitrogen while leaving the pyrrolidine nitrogen available for orthogonal protection strategies . This is crucial for building diverse compound libraries where the quinoline amine is the intended diversification point. The higher LogP (2.76) also facilitates chromatographic purification of library members .

Physicochemical Profiling and Permeability Optimization in CNS Programs

The compound's LogP of 2.76 and TPSA of 41.6 Ų place it within the favorable range for CNS drug-likeness . Discovery groups screening for permeability-limited scaffolds should prioritize the 5-Boc isomer over the 2-Boc analog (LogP 2.02, TPSA 45.1 Ų) when designing brain-penetrant candidates . The 5.5-fold higher theoretical partition coefficient can be the determining factor in achieving target engagement in vivo.

Chiral Pool Synthesis and Stereochemical Integrity Studies

The enantiopure cis-(3aR,9bR) configuration, available at 98% purity, serves as a chiral building block for diastereoselective transformations . Process chemistry groups developing scalable routes to single-enantiomer APIs should source this compound to avoid racemization-prone steps late in the synthesis, reducing the burden of chiral resolution at the final stage [2].

Application
Selection Property
Validation Focus
5‑HT2C receptor modulator SAR
5‑Boc regioisomer with patent‑reported binding context
Receptor binding assay context
Regioselective quinoline derivatization
Orthogonal protecting‑group strategy (5‑Boc vs pyrrolidine NH)
Functionalization pathway review
CNS permeability screening
LogP and TPSA within CNS‑appropriate range
Permeability assay context
Stereospecific scaffold synthesis
Enantiopure cis-(3aR,9bR) configuration
Chiral purity and stereochemical control
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